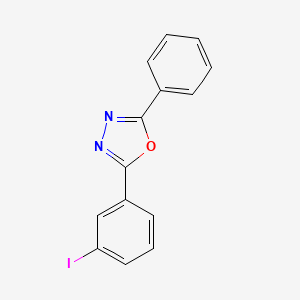

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole” would depend on its specific structure. For example, 3-Iodophenol has a melting point of 118 °C and a boiling point of 186 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Enamine_000096 has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Key aspects include:

- Antimicrobial Activity : Some chalcone derivatives containing Enamine_000096 have demonstrated antimicrobial properties . These compounds could serve as leads for developing new antibiotics.

- GPCR Modulation : Enamine_000096 analogs have been investigated for their interaction with G protein-coupled receptors (GPCRs) and β-arrestin2 . Understanding these interactions can aid in drug development.

Organocatalysis

Enamine_000096 participates in organocatalysis, a field focused on using small organic molecules as catalysts. Notably:

- Asymmetric Organocatalysis : Benjamin List and David W. C. MacMillan received the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis, which includes enamine-based reactions . Enamine_000096 contributes to this area.

Photoresponsive Materials

Enamine_000096’s photochemical properties make it valuable for designing photoresponsive materials:

- Light-Activated Antibiotics : Enamine scientists collaborated on a study involving analogs of the antimicrobial peptide gramicidin S. These compounds can switch conformations upon exposure to light, potentially enabling controlled drug release .

Protein-Protein Interaction Studies

Researchers use Enamine_000096 derivatives to investigate protein-protein interactions:

- GPCR-β-arrestin Interaction : Enamine_000096 agonists recruit β-arrestin2, providing insights into GPCR signaling pathways .

Synthesis of Chalcone Derivatives

Enamine_000096 serves as a building block for synthesizing chalcones:

- Chalcone Derivatives : Researchers have synthesized chalcones by coupling Enamine_000096 with aromatic substituted aldehydes. These derivatives find applications in pharmaceutical and medicinal chemistry .

Urea Derivatives

Enamine_000096 derivatives, such as 3-iodophenylurea, have been prepared and characterized:

Safety and Hazards

Mécanisme D'action

Target of Action

It is part of the phenotypic screening library from enamine, which includes compounds with a broad diversity of biological targets .

Mode of Action

Enamines are known to act as nucleophiles, similar to enolates, in many reactions . They can undergo a three-step process: formation of the enamine, reaction with an electrophile to form an iminium salt, and hydrolysis of the iminium salt to reform the aldehyde or ketone .

Biochemical Pathways

The phenotypic screening library, which includes this compound, is designed for the investigation of signaling pathways .

Pharmacokinetics

Enamine does emphasize the importance of pharmacokinetics in their in vivo studies .

Result of Action

The phenotypic screening library, which includes this compound, is designed for the discovery of new biological targets .

Action Environment

Such factors are typically considered in the design and execution of in vivo studies .

Propriétés

IUPAC Name |

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBKOHNAHPCMBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5631017 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5636807.png)

![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-1-ethyl-2(1H)-pyridinone](/img/structure/B5636824.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5636830.png)

![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)

![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636876.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine](/img/structure/B5636879.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide dihydrochloride](/img/structure/B5636885.png)